molecular formula C15H25NO4 B1681194 Supinine CAS No. 551-58-6

Supinine

Cat. No. B1681194
CAS RN: 551-58-6
M. Wt: 283.36 g/mol
InChI Key: DRVWTOSBCBKXOR-ZLDLUXBVSA-N
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Description

Supinine is a member of pyrrolizines and is a natural product found in Eupatorium japonicum, Anchusa milleri, and other organisms .


Molecular Structure Analysis

The molecular formula of Supinine is C15H25NO4. It has a molecular weight of 283.36 g/mol. The IUPAC name is [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .


Physical And Chemical Properties Analysis

Supinine has a molecular weight of 283.36 g/mol. It is a member of pyrrolizines and is found in Eupatorium japonicum, Anchusa milleri, and other organisms .

Scientific Research Applications

  • Pharmacological Actions of Supinine : Supinine, a pyrrolizidine alkaloid, has been studied for its pharmacological effects. Unlike lasiocarpine, another alkaloid, supinine does not exhibit hepatotoxic action in mice and rats. It shows a very weak atropine-like action, which suggests its potential application in pharmacology (Rose, Harris, & Chen, 1959).

  • Alkaloid Content in Heliotropium Supinum : Heliotropium supinum contains supinine along with other pyrrolizidine alkaloids like heliosupine and echinatine. This research provides insight into the chemical composition of Heliotropium supinum, which is crucial for understanding its medicinal properties and potential applications (Crowley & Culvenor, 1959).

  • Qualitative Analysis of Phytochemical Constituents : A study conducted on Heliotropium supinum highlighted the presence of various phytochemicals including alkaloids like supinine. This research contributes to understanding the medicinal value and possible applications of these phytochemicals in pharmaceuticals (Hasan, Sabiha, & Hoque, 2022).

  • Metabolic Conversion of Supinine : Research exploring the metabolic conversion of heliotridine-based pyrrolizidine alkaloids, including supinine, has shown that supinine does not form certain metabolites like dehydroheliotridine. This study is important for understanding the metabolic pathways and potential toxicological impacts of supinine (Jago, Edgar, Smith, & Culvenor, 1970).

  • Chemical Structure of Supinine : A study focusing on the chemical structure of supinine and heleurine, both pyrrolizidine alkaloids, contributes to the understanding of their molecular configuration and potential biochemical applications (Mackay, Mitrprachachon, Oliver, & Culvenor, 1985).

properties

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVWTOSBCBKXOR-ZLDLUXBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203622
Record name Supinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Supinine

CAS RN

551-58-6
Record name [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Supinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Supinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUPININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W11Q632E7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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